3-(2-乙氧苯基)-2-(4-苯基-1,3-噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

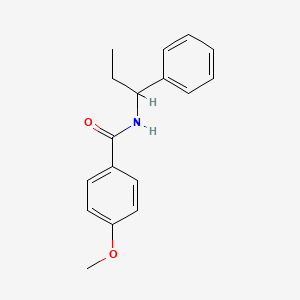

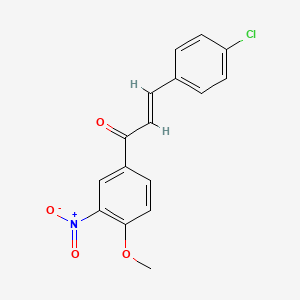

3-(2-Ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile represents a class of organic compounds characterized by the presence of an acrylonitrile moiety linked to ethoxyphenyl and phenylthiazol groups. These types of molecules are of interest due to their potential for various applications, including their optical, electronic, and biological properties.

Synthesis Analysis

The synthesis of complex acrylonitriles often involves condensation reactions between appropriate aldehydes and cyanoacetamide or malononitrile derivatives in the presence of a base. For instance, compounds with structural similarities are synthesized through Knoevenagel condensation, a reaction that forms carbon-carbon double bonds by dehydrating agents in base catalysis conditions (Sączewski et al., 2004).

Molecular Structure Analysis

The molecular structure, including conformation and crystal packing, can be determined through X-ray crystallography. Such studies reveal the molecule's geometry, electron distribution, and the presence of intramolecular and intermolecular hydrogen bonds, which are critical for understanding the molecule's reactive sites and stability (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitriles undergo various chemical reactions, including cycloadditions, condensations, and substitutions, depending on the functional groups present. The reactivity can be attributed to the nitrile group, which acts as an electron-withdrawing group, making the carbon-carbon double bond more susceptible to nucleophilic attacks. For example, reactions with phosphorus ylides show pathway dependencies on substituents, leading to diverse products (Abdou et al., 1998).

科学研究应用

光电应用

- 噻吩染料与本文讨论的化合物密切相关,其在光电器件中的应用已得到研究。这些染料在保护人眼和光学传感器以及稳定光通信中的光源方面显示出潜力。在激光激发下,这些染料的非线性吸收和光限制行为是值得注意的发现 (Anandan 等人,2018).

光伏性能

- 咔唑基有机染料的结构与本文关注的化合物相似,已被合成用于染料敏化太阳能电池 (DSSC)。这些染料以其 D-π-A-π-A 结构为特征,展示了显着的光伏性能和效率 (Naik 等人,2017).

合成与稳定性研究

- 杂芳基丙烯腈在结构上与本文重点关注的化合物相关,已被合成并测试了其体外细胞毒性效力。这些化合物表现出可变的细胞毒活性,并且还研究了它们在细胞培养条件下的稳定性 (Sa̧czewski 等人,2004).

抗菌和抗真菌活性

- 某些包含丙烯腈成分的乙氧亚甲基噻唑烷衍生物已被合成并测试了其抗菌和抗真菌活性 (Ead 等人,1987).

缓蚀

- 对含有丙烯腈基团的 1H-四唑的研究表明,它们具有作为盐酸中低碳钢的缓蚀剂的潜力。这些缓蚀剂的效率及其吸附行为已得到彻底研究 (Verma 等人,2016).

丙烯腈的可再生生产

- 对丙烯腈(一种密切相关的化合物)的可再生生产进行了研究。这项研究重点介绍了一种从糖类中进行高效生产的工艺,这可能对丙烯腈及其衍生物的环境友好生产产生影响 (Karp 等人,2017).

属性

IUPAC Name |

(E)-3-(2-ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-2-23-19-11-7-6-10-16(19)12-17(13-21)20-22-18(14-24-20)15-8-4-3-5-9-15/h3-12,14H,2H2,1H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWDBQAYRKQCND-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-ethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)